Afizagabar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S44819 is a novel tricyclic oxazolo-2,3-benzodiazepine derivative that selectively inhibits alpha-5 subunit-containing gamma-aminobutyric acid type A receptors (alpha-5-GABAARs). This compound has shown promise in enhancing functional recovery after ischemic stroke by reducing tonic post-ischemic inhibition of the peri-infarct cortex .
Preparation Methods
The synthesis of S44819 involves the creation of a tricyclic oxazolo-2,3-benzodiazepine core. The synthetic route typically includes the following steps:
Formation of the oxazolo ring: This step involves the cyclization of a suitable precursor to form the oxazolo ring.
Benzodiazepine formation: The oxazolo ring is then fused with a benzodiazepine structure through a series of condensation reactions.
Industrial production methods for S44819 are not extensively documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
S44819 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the tricyclic oxazolo-2,3-benzodiazepine core.
Scientific Research Applications
S44819 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of alpha-5-GABAARs.
Biology: Investigated for its role in modulating neuronal excitability and synaptic plasticity.
Medicine: Evaluated for its potential to enhance recovery after ischemic stroke and improve cognitive function in conditions like schizophrenia.
Industry: Potential applications in the development of new therapeutic agents targeting GABAARs
Mechanism of Action
S44819 exerts its effects by selectively inhibiting alpha-5-GABAARs. These receptors are located extrasynaptically and regulate neuronal excitability through tonic inhibition. By blocking these receptors, S44819 reduces tonic inhibition, thereby enhancing cortical excitability and promoting functional recovery after ischemic stroke .
Comparison with Similar Compounds
S44819 is unique in its selective inhibition of alpha-5-GABAARs. Similar compounds include:
L-655,708: A ligand for the benzodiazepine site of GABAARs with a high affinity for alpha-5-containing receptors.
MK-0777: Another compound that targets GABAARs but with different selectivity and efficacy profiles.
Compared to these compounds, S44819 has shown greater selectivity for alpha-5-GABAARs and has demonstrated efficacy in enhancing functional recovery after ischemic stroke .
Properties
IUPAC Name |
5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c1-9-5-10-6-14-15(25-19(24)21-14)7-11(10)18(23-22-9)17-8-12-13(20)3-2-4-16(12)26-17/h2-4,6-8H,5H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWGRVHGICCLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398496-82-6 |
Source
|
Record name | Afizagabar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398496826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFIZAGABAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6M94A8IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.